

A Comparative Analysis of Efficacy: ETP-45835 vs. eFT508 (Tomivosertib)

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Compound of Interest

Compound Name: ETP-45835

Cat. No.: B1150247

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An Objective Guide for Researchers and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the efficacy of two investigational cancer therapeutics: **ETP-45835** and eFT508 (Tomivosertib). Extensive research has yielded significant data on eFT508, a potent and selective dual inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2). In contrast, as of the date of this publication, there is no publicly available scientific literature or clinical trial data for a compound designated **ETP-45835**.

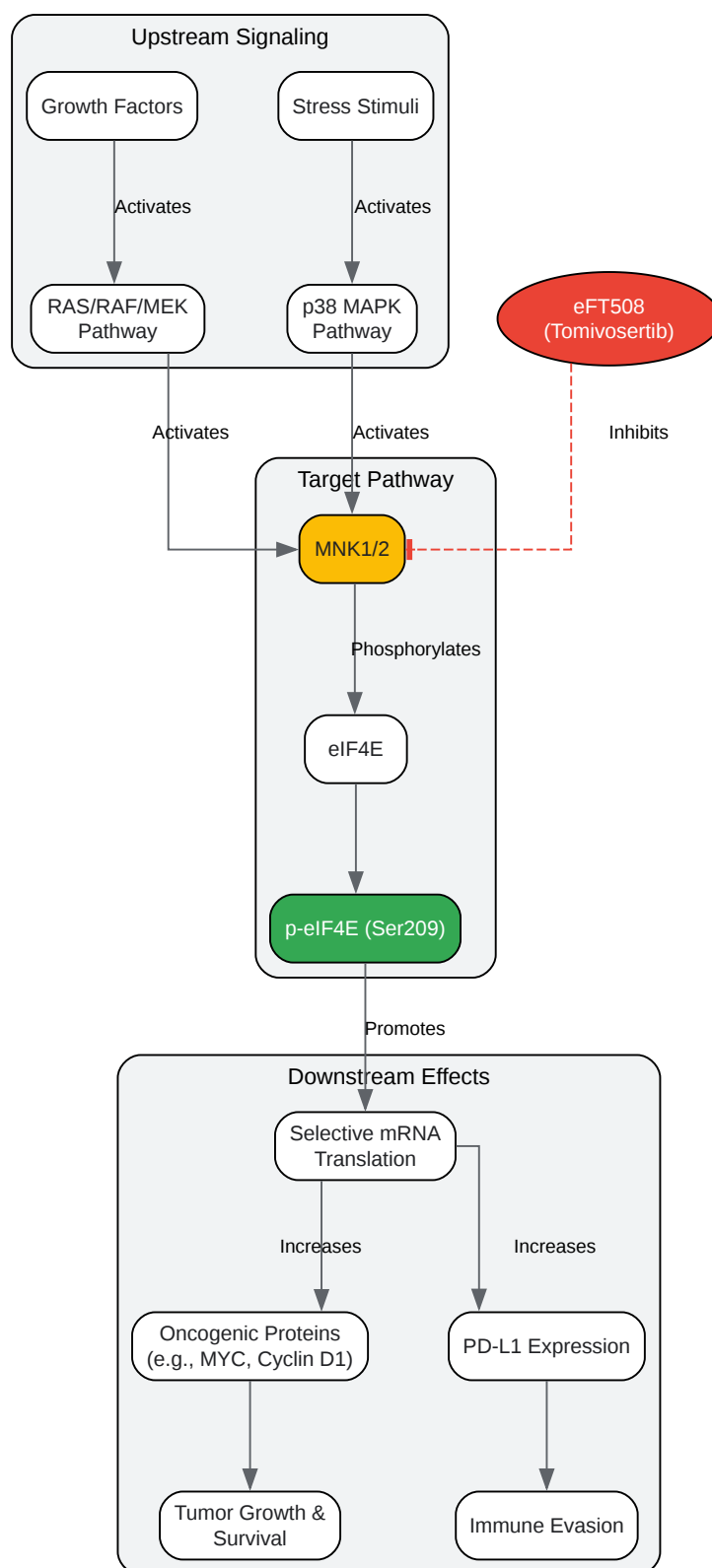
Therefore, this document will focus on a comprehensive review of eFT508 (Tomivosertib), presenting its mechanism of action, preclinical and clinical efficacy data, and detailed experimental protocols. The structure of this guide is designed to accommodate data for **ETP-45835** should it become available in the future.

Introduction to eFT508 (Tomivosertib)

eFT508, also known as Tomivosertib, is an orally bioavailable small molecule that selectively inhibits MNK1 and MNK2. These kinases are key downstream effectors of the MAPK signaling pathway and play a crucial role in regulating protein synthesis through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). By inhibiting MNK1/2, eFT508 reduces the phosphorylation of eIF4E, leading to decreased translation of oncogenic proteins and modulation of the tumor microenvironment.

Mechanism of Action: The MNK1/2-eIF4E Signaling Axis

The signaling cascade leading to eIF4E phosphorylation is a critical pathway in many cancers. The diagram below illustrates the mechanism by which eFT508 exerts its effects.



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Caption: MNK1/2 signaling pathway and the inhibitory action of eFT508.

Comparative Efficacy Data

This section presents available quantitative data on the efficacy of eFT508 (Tomivosertib). Data for **ETP-45835** is not available.

Preclinical Efficacy

eFT508 has demonstrated anti-tumor activity in various preclinical models. The tables below summarize its in vitro and in vivo efficacy.

Table 1: In Vitro Activity of eFT508 (Tomivosertib)

Target/Process	Cell Line(s)	Assay Type	IC50 / GI50	Citation(s)
MNK1/2 Kinase Activity	-	Biochemical Assay	1-2 nM	[1]
eIF4E Phosphorylation	Various Tumor Cell Lines	Cellular Assay	2-16 nM	[1]
Cell Viability (72h)	K562 (CML)	MTT Assay	13.54 μ M	[1]
HCT-116 (Colon)	MTT Assay	27.93 μ M	[1]	
A2780 (Ovarian)	MTT Assay	> 50 μ M	[1]	
HL-60 (AML)	MTT Assay	> 50 μ M	[1]	
MDA-MB-231 (TNBC)	Chemosensitivity	IC50 = 0.23 \pm 0.04 nM	[2]	

Table 2: In Vivo Efficacy of eFT508 (Tomivosertib)

Cancer Type	Model	Treatment	Key Findings	Citation(s)
Triple-Negative Breast Cancer (TNBC)	MDA-MB-231 Orthotopic Xenograft	eFT508 (1 mg/kg/day, intratumoral) + Adriamycin (3 mg/kg/day)	Synergistic inhibition of tumor growth and lung colonization.	[2]
Diffuse Large B-cell Lymphoma (DLBCL)	TMD8 & HBL-1 Subcutaneous Xenografts	eFT508 (oral administration)	Significant anti-tumor activity observed.	[3]

Clinical Efficacy

eFT508 has been evaluated in several clinical trials for various malignancies, both as a monotherapy and in combination with other agents.

Table 3: Clinical Trial Results for eFT508 (Tomivosertib)

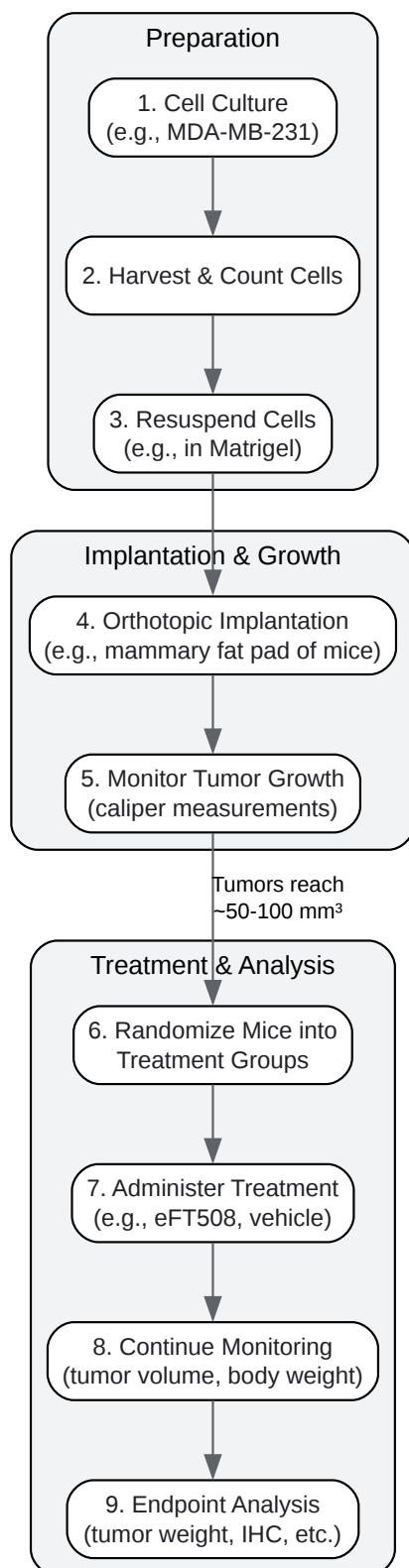
Trial Identifier / Phase	Cancer Type	Treatment Combination	Key Efficacy Results	Citation(s)
KICKSTART (Phase 2)	Non-Small Cell Lung Cancer (NSCLC) with PD-L1 ≥50%	eFT508 + Pembrolizumab	Median PFS: 13.0 weeks (vs. 11.7 weeks with placebo + pembrolizumab); HR: 0.62 (95% CI: 0.3-1.3). Modest activity observed, did not meet primary endpoint.	[4] [5]
Phase 2 (NCT03616834)	Multiple Cancers (Checkpoint Inhibitor Resistant)	eFT508 + Continued Checkpoint Inhibitor	Partial Responses (PRs) in NSCLC (1/17), gastric (1/1), and renal cancer (1/5). In NSCLC, 41% of patients were progression-free for ≥ 24 weeks.	[6]
Phase 1b (NCT04261218)	Metastatic Breast Cancer	eFT508 + Paclitaxel	Well-tolerated with clear reduction in p-eIF4E. Limited efficacy in tumor growth inhibition was observed.	[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Xenograft Tumor Model

This protocol outlines a typical workflow for assessing the in vivo efficacy of an investigational drug using a xenograft model.



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